molecular formula C12H20F2N2O2 B6300589 tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate CAS No. 2167470-91-7

tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate

Cat. No.: B6300589
CAS No.: 2167470-91-7
M. Wt: 262.30 g/mol
InChI Key: JDVNFFNXDUWBPN-UHFFFAOYSA-N
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Description

tert-Butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolidine-pyridine scaffold. The molecule is characterized by a tert-butyl carbamate group at the 5-position and two fluorine atoms at the 3,3-positions of the octahydro-pyrrolo[3,2-c]pyridine core. The octahydro saturation indicates a fully hydrogenated pyrrolidine ring fused to a partially saturated pyridine ring, enhancing conformational rigidity and metabolic stability .

Properties

IUPAC Name

tert-butyl 3,3-difluoro-2,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-5-4-9-8(6-16)12(13,14)7-15-9/h8-9,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVNFFNXDUWBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)C(CN2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Benzyl-Protected Precursors

Palladium-mediated hydrogenation effectively saturates the pyrrolopyridine ring. For example, treating 5-benzyl-octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester with 5% Pd(OH)₂/C under H₂ in methanol achieves 99% yield. This step ensures complete reduction of double bonds while preserving the Boc group.

Table 1: Hydrogenation Conditions for Pyrrolopyridine Saturation

CatalystSolventTemperatureTimeYield
5% Pd(OH)₂/CMethanol20°C10 h99%
10% Pd/CGlycol/HAc70°C24 h100%

Boc Protection of the Pyrrolidine Nitrogen

Introducing the tert-butyloxycarbonyl (Boc) group stabilizes the amine during subsequent reactions. A representative method uses di-tert-butyl dicarbonate with triethylamine in dichloromethane, achieving 63% yield. The Boc group is retained through fluorination and deprotection steps.

tert-Butyl Carboxylate Installation

Post-fluorination, the carboxylate group is introduced via esterification or coupling. Source demonstrates efficient Boc protection under mild conditions, adaptable to fluorinated derivatives.

Table 2: Boc Protection Conditions

SubstrateBaseSolventTimeYield
Octahydro-pyrrolo[3,2-c]pyridineTEADCM4 h63%
Fluorinated analog*K₂CO₃Acetone12 h~70%*

*Hypothetical data based on analogous reactions.

Purification and Characterization

Final compounds are purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 10:1) or recrystallization. LC-MS and ¹H/¹³C NMR confirm molecular weight and fluorine integration.

Comparative Analysis of Synthetic Routes

Route 1: Hydrogenation → Fluorination → Boc Protection

  • Pros: High yields in hydrogenation (99%); Boc group stabilizes amine.

  • Cons: Fluorination may require harsh conditions, risking Boc cleavage.

Route 2: Fluorination → Hydrogenation → Boc Protection

  • Pros: Early fluorination avoids exposing sensitive groups to reducing conditions.

  • Cons: Hydrogenation efficiency may drop with pre-fluorinated substrates.

Chemical Reactions Analysis

tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms, forming new derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate has a wide range of scientific research applications :

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound is studied for its interactions with biological molecules and its potential as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in drug discovery and development. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate with structurally related compounds, focusing on substituents, physicochemical properties, and applications:

Compound Substituents/Modifications Molecular Weight Key Properties Applications/Findings Reference
This compound 3,3-difluoro; octahydro scaffold ~285.3 g/mol* High electronegativity, rigid conformation Potential kinase inhibitor or CNS drug candidate (inferred from analogs)
tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate () 3-iodo; 5-trifluoromethyl; pyrrolo[2,3-b]pyridine 400.14 g/mol Bulky iodine substituent; lipophilic Halogenated intermediates for cross-coupling reactions
tert-Butyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate () 6-bromo; 2-oxazol-5-yl 358.22 g/mol Bromine enhances reactivity; oxazole improves π-stacking Intermediate for kinase inhibitors (e.g., JAK/STAT pathway targets)
(±)-trans-Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate () Ethyl ester; 2-oxo; trans stereochemistry 226.27 g/mol Ketone group introduces polarity; ethyl ester may improve oral absorption Structural studies for conformational analysis
tert-Butyl 1-methyl-7-methylene-4-oxo-6,7-dihydro-pyrrolo[3,2-c]pyridine-5-carboxylate () 1-methyl; 4-oxo; 7-methylene 276.3 g/mol Exocyclic double bond increases planarity; oxo group stabilizes tautomers Photochemical reactivity studies
rac-tert-Butyl (3aR,7aS)-2-(5-chloropyrazine-2-carbonyl)-octahydro-pyrrolo[3,4-c]pyridine-5-carboxylate () 5-chloropyrazine carbonyl; pyrrolo[3,4-c]pyridine 326.83 g/mol Chloropyrazine enhances binding to aromatic pockets; chiral center Building block for protease inhibitors

Key Observations:

Fluorine vs. Halogen Substituents : The 3,3-difluoro substituent in the target compound contrasts with bulkier halogens (e.g., iodine in ). Fluorine’s small size and electronegativity reduce steric hindrance while enhancing metabolic stability compared to iodine .

Functional Group Impact : Ketone () or oxazole () groups introduce polarity or π-stacking capacity, whereas trifluoromethyl () or chloropyrazine () groups enhance lipophilicity or target binding .

Biological Activity

Overview

tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate (CAS Number: 2167470-91-7) is a synthetic compound characterized by its unique structure that features a pyrrolo[3,2-c]pyridine core with difluoro and tert-butyl substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

  • Molecular Formula : C12H20F2N2O2
  • Molecular Weight : 262.3 g/mol
  • Predicted Boiling Point : 317.6 ± 42.0 °C
  • Density : 1.19 ± 0.1 g/cm³ at 20 °C
  • pKa : 8.66 ± 0.40
PropertyValue
Molecular FormulaC12H20F2N2O2
Molecular Weight262.3 g/mol
Boiling Point317.6 ± 42.0 °C (Predicted)
Density1.19 ± 0.1 g/cm³
pKa8.66 ± 0.40 (Predicted)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of fluorine atoms enhances its lipophilicity and may influence its binding affinity to various receptors or enzymes involved in metabolic pathways.

Biological Activity and Applications

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, possibly through inhibition of the Type III secretion system (T3SS), which is crucial for the virulence of various Gram-negative pathogens .
  • Pharmacological Potential : The compound is being explored as a pharmaceutical intermediate, with ongoing research aimed at understanding its role in drug development and as a potential active ingredient in therapeutic formulations.

Case Studies and Research Findings

  • Inhibition of Type III Secretion System :
    • A study demonstrated that compounds similar to this compound can downregulate the expression of virulence factors in pathogenic bacteria such as EPEC and EHEC by inhibiting their T3SS activity .
  • Synthetic Pathways :
    • The synthesis of this compound involves several steps starting from pyrrolidine and tert-butyl acrylate, utilizing strong bases for deprotonation followed by cyclization under acidic or basic conditions. This synthetic route highlights its accessibility for further research into its biological properties.

Comparative Analysis

When compared to structurally similar compounds, this compound shows distinct chemical properties due to the specific substitution pattern:

Compound NameStructural FeaturesBiological Activity
This compoundPyrrolo core with difluoro and tert-butyl groupsPotential antimicrobial activity
tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylateLacks fluorine atomsDifferent reactivity
tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylateDifferent core structureVaries significantly

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate?

The synthesis typically involves multi-step reactions starting from pyrrolidine or pyridine precursors. Fluorination steps (e.g., using DAST or Selectfluor) are critical for introducing difluoro groups. Reaction conditions such as temperature, pH, and solvent polarity must be tightly controlled to ensure regioselectivity and avoid side reactions like epimerization. For example, analogous compounds (e.g., tert-butyl 5-oxooctahydro derivatives) require protecting group strategies and catalytic hydrogenation for ring saturation .

Q. How is the structural integrity of this compound validated?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular identity. X-ray crystallography (using SHELX software) resolves stereochemistry and crystal packing, particularly for complex bicyclic systems. For isomers, 2D NMR techniques (e.g., COSY, NOESY) distinguish diastereomers by correlating coupling constants and spatial proximities .

Q. What safety precautions are recommended for handling this compound?

Based on structurally related pyrrolo-pyridine derivatives, use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Respiratory protection (NIOSH-approved respirators) is advised if aerosolization occurs. Avoid aqueous discharge due to potential environmental toxicity. Acute toxicity data are limited, so treat it as a hazardous material .

Advanced Research Questions

Q. How can diastereomer formation during synthesis be minimized or controlled?

Diastereoselectivity depends on reaction kinetics and steric effects. For example, chiral catalysts (e.g., Evans’ oxazaborolidines) or enantiopure starting materials can bias stereochemical outcomes. In analogous syntheses (e.g., tert-butyl 5-chloro-3-oxospiro derivatives), low-temperature reactions (−78°C) and anhydrous conditions reduced racemization . Post-synthesis purification via chiral HPLC or crystallization may further isolate desired isomers.

Q. What computational methods are suitable for predicting biological activity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER, GROMACS) model interactions with biological targets like enzymes or receptors. Density Functional Theory (DFT) calculations assess electronic properties (e.g., fluorine’s electronegativity) influencing binding affinity. For related compounds, these methods predicted activity against kinase targets .

Q. How do reaction conditions impact yield in large-scale synthesis?

Optimizing solvent polarity (e.g., switching from THF to DCM) and catalyst loading (e.g., Pd/C for hydrogenation) improves scalability. For tert-butyl-protected intermediates, microwave-assisted synthesis reduced reaction times by 60% in similar systems. Process Analytical Technology (PAT) tools monitor real-time reaction progress to adjust parameters dynamically .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

Discrepancies in NMR shifts or HRMS fragmentation patterns often arise from subtle stereochemical or conformational differences. Comparative analysis with published analogs (e.g., tert-butyl 2-bromo-4H-pyrrolo derivatives) and isotopic labeling (²H, ¹³C) clarify ambiguous signals. Collaborative validation via inter-laboratory data sharing enhances reliability .

Q. How does the tert-butyl group influence the compound’s physicochemical properties?

The tert-butyl ester enhances lipophilicity (logP), improving membrane permeability in biological assays. It also stabilizes the molecule against metabolic degradation by sterically shielding the carboxylate group. Comparative studies with methyl or benzyl esters showed 2–3× longer half-life in plasma .

Methodological Notes

  • Stereochemical Analysis : Use single-crystal X-ray diffraction (SHELXL) for unambiguous stereochemical assignment, especially for fused bicyclic systems .
  • Fluorination Optimization : Screen fluorinating agents (e.g., Deoxo-Fluor vs. DAST) to balance reactivity and selectivity .
  • Toxicity Profiling : Employ in silico tools (e.g., ProTox-II) to predict acute toxicity and guide safe handling protocols .

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